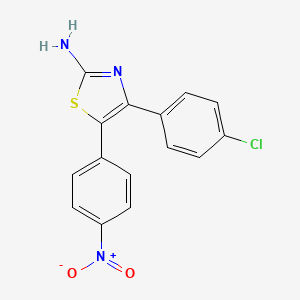
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3O2S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0182254 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The research on compounds structurally related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine includes their synthesis and detailed structural characterization. For example, the synthesis of closely related compounds, such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine, has been achieved through multi-step pathways. These compounds have been characterized by various spectroscopic techniques, and their crystal structures were determined, revealing insights into their molecular geometries and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions (Nadaf et al., 2019).
Corrosion Inhibition Studies
A significant application of thiazole derivatives is in the field of corrosion inhibition. A study on various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, has shown their effectiveness in inhibiting corrosion of iron metal. Theoretical approaches, such as density functional theory (DFT) calculations and molecular dynamics simulations, were employed to predict the corrosion inhibition performances of these compounds. The study found a correlation between quantum chemical parameters and experimental inhibition efficiencies, indicating the compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. For instance, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds related to this compound has led to insights into their potential applications in materials science. For example, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have been synthesized and analyzed for their optical properties. The study highlighted the polymers' solubility, thermal stability, and potential for π-stacked interactions, indicating their utility in electronic and photonic devices (Takagi et al., 2013).
Structural and Theoretical Analysis
A detailed comparison between observed and theoretical calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to this compound, has been conducted. This work involved spectroscopic characterization and single-crystal X-ray diffraction, along with DFT calculations to investigate the compound's molecular geometry, electronic properties, and potential as a nonlinear optical (NLO) material. The findings provide valuable insights into designing new chemical entities for specific applications (Kerru et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKUBVAMONLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)
![1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5513266.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)
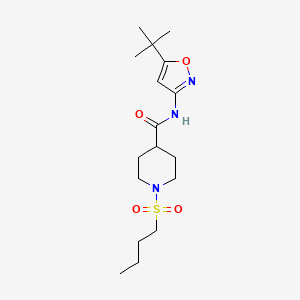

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
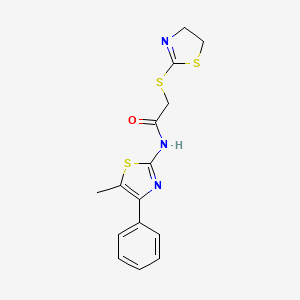
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

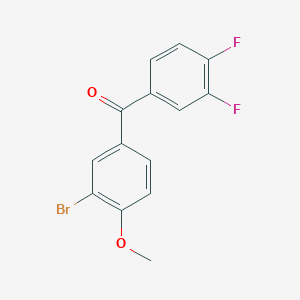
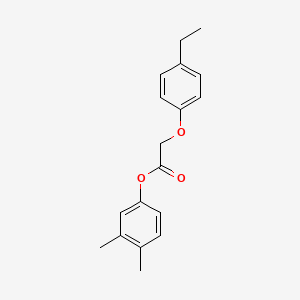
![(1S,5R)-6-benzyl-3-(1-ethyl-5-methylpyrazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
